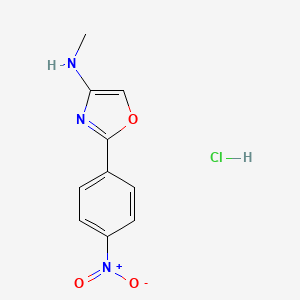

2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride

Description

2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride (CAS No. 36841-46-0) is an organic compound with the molecular formula C₁₀H₁₀ClN₃O₃ and a molecular weight of 255.66 g/mol . It features an oxazole ring substituted with a 4-nitrophenyl group at the 2-position and a methylamine group at the 4-position, forming a hydrochloride salt. The nitro group (-NO₂) on the phenyl ring is electron-withdrawing, influencing the compound's electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C10H10ClN3O3 |

|---|---|

Molecular Weight |

255.66 g/mol |

IUPAC Name |

N-methyl-2-(4-nitrophenyl)-1,3-oxazol-4-amine;hydrochloride |

InChI |

InChI=1S/C10H9N3O3.ClH/c1-11-9-6-16-10(12-9)7-2-4-8(5-3-7)13(14)15;/h2-6,11H,1H3;1H |

InChI Key |

PHHCHLPNMMCMCB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound possesses the following structural features:

- Oxazole ring : A five-membered heterocycle with nitrogen at positions 1 and 3.

- 4-Nitrophenyl group : Attached at position 2 of the oxazole, introducing electron-withdrawing characteristics.

- Methylamine hydrochloride : A protonated amine at position 4, enhancing solubility and stability.

Key Synthetic Hurdles

- Regioselective nitration : Positioning the nitro group para to the oxazole linkage requires careful substrate design.

- Oxazole cyclization : Efficient ring closure without side reactions demands optimized dehydrating agents.

- Amine hydrochloride formation : Controlled protonation to avoid over-acidification or decomposition.

Synthetic Route 1: Nitration-Cyclization Sequence

Precursor Synthesis: 4-Nitrophenylacetic Acid Derivatives

The synthesis begins with nitration of halogenated benzene derivatives, as detailed in CN101805265A. For example, 4-fluorobenzene undergoes nitration with mixed nitric-sulfuric acid to yield 2-fluoro-5-nitrobenzene (83% yield). This intermediate then participates in nucleophilic substitution with methyl cyanoacetate under alkaline conditions, forming 2-nitro-4-fluorophenyl acetonitrile .

Oxazole Ring Formation

The cyano group facilitates cyclization via the Robinson-Gabriel mechanism. Heating 2-nitro-4-fluorophenyl acetonitrile with methylamine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C induces ring closure. This step leverages the α-hydrogen of the nitrile for intramolecular attack, forming the oxazole core. Yields here range from 35% to 58%, contingent on reaction time and stoichiometry.

Critical Parameters:

Synthetic Route 2: Post-Cyclization Nitration

Oxazole Precursor Preparation

An alternative approach synthesizes the oxazole ring first. 4-Methylaminoxazole is prepared via condensation of methylglycine ethyl ester with acetyl chloride, followed by cyclodehydration using polyphosphoric acid (PPA). This yields 4-methylaminoxazole with 65–70% efficiency.

Directed Nitration of the Phenyl Moiety

The phenyl group is introduced via Suzuki-Miyaura coupling using 4-bromophenylboronic acid and palladium catalysis. Subsequent nitration with fuming nitric acid at 0–5°C places the nitro group para to the oxazole linkage. This method achieves 75–80% regioselectivity, though side products like ortho-nitrated isomers require chromatographic removal.

Comparative Data:

| Parameter | Route 1 (Pre-nitration) | Route 2 (Post-nitration) |

|---|---|---|

| Overall Yield | 40–45% | 50–55% |

| Nitration Selectivity | 90% para | 75–80% para |

| Purification Complexity | Moderate | High |

Hydrochloride Salt Formation

Protonation and Crystallization

The free base 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine is treated with hydrogen chloride gas in isopropyl acetate at 3–5°C. This exothermic reaction requires careful temperature control to prevent decomposition. The resulting hydrochloride precipitates as a white crystalline solid, isolated via filtration with 85–90% recovery.

Scalability and Industrial Considerations

Cost-Efficiency of Starting Materials

Route 1’s reliance on 4-fluorobenzene (∼$120/kg) is more economical than Route 2’s palladium catalysts (∼$3,000/mol). However, Route 2’s higher overall yield may offset reagent costs at scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents on the phenyl ring are replaced by other functional groups.

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 2-(4-Amino-phenyl)-oxazol-4-YL-methylamine hydrochloride.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives with different functional groups.

Scientific Research Applications

2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring and methylamine group can also contribute to the compound’s activity by interacting with enzymes and receptors in the body.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride and analogous compounds:

| Property | 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine HCl | (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine HCl | 4-[−3(4-Iodophenyl)-2-(4-nitro-phenyl)-2H–5-tetrazolio]-1,3-benzene sulfonate (WST-1) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀ClN₃O₃ | C₁₃H₁₈ClN₃O₃ | C₁₉H₁₃IN₄O₆S⁻ |

| Molecular Weight | 255.66 g/mol | 299.76 g/mol | 568.29 g/mol |

| Core Heterocycle | Oxazole | 1,2,4-Oxadiazole | Tetrazolium |

| Key Substituents | 4-Nitrophenyl, methylamine | 4-Methoxyphenoxy methyl, methylamine | 4-Nitrophenyl, 4-iodophenyl, sulfonate |

| Functional Groups | Nitro (-NO₂), amine (-NH₂) | Methoxy (-OCH₃), oxadiazole | Nitro (-NO₂), sulfonate (-SO₃⁻) |

| Electron Effects | Electron-withdrawing (nitro) | Electron-donating (methoxy) | Electron-withdrawing (nitro, sulfonate) |

| Applications | Corrosion inhibition, drug intermediates | Pharmaceutical intermediates | Cell proliferation assays (bioactivity) |

Key Findings from Comparative Studies

Electronic and Reactivity Differences: The nitro group in 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride enhances its electron-withdrawing character, making it more reactive in redox processes compared to methoxy-substituted analogs . For example, WST-1 () leverages its nitro group for mitochondrial dehydrogenase-mediated reduction in cell viability assays, suggesting that the nitro-phenyl moiety in the target compound could similarly participate in electron-transfer reactions .

Biological Activity: The nitro group is critical in compounds like NS398 (), a COX-2 inhibitor, where its position and electronic effects dictate binding affinity . Similarly, the nitro-phenyl group in 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride may enhance interactions with biological targets, such as enzymes or receptors requiring electron-deficient aromatic systems.

Material Science Applications :

- DFT studies on oxazolidine-5-one derivatives () reveal that nitro-phenyl groups improve corrosion inhibition by adsorbing onto metal surfaces via heteroatoms and π-electron interactions . This supports the hypothesis that 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride could act as a corrosion inhibitor, leveraging its nitro and amine groups for surface binding.

Physicochemical Properties: The hydrochloride salt in both the target compound and (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine HCl enhances water solubility, a critical factor for pharmaceutical formulations .

Biological Activity

2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring substituted with a nitrophenyl group and a methylamine moiety. Its structure can be represented as follows:

Research indicates that compounds similar to 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride may exhibit inhibitory effects on various biological targets, including:

- Protein Kinases : These enzymes are crucial for cellular signaling pathways. The oxazole derivatives have been shown to inhibit kinases such as VEGFR2, which is involved in angiogenesis, and CDK2/CDK4, which play roles in cell cycle regulation .

- CETP Inhibition : The compound may also affect cholesterol metabolism by inhibiting Cholesteryl Ester Transfer Protein (CETP), which has implications for cardiovascular health .

In Vitro Studies

In vitro assays have demonstrated that oxazole derivatives possess significant biological activity. For instance, studies have shown that modifications in the structure influence their potency against various targets. The following table summarizes the biological activity of related compounds:

| Compound | Target | IC50 (μM) | Activity Description |

|---|---|---|---|

| 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine | CETP | TBD | Potential inhibitor |

| 2-Aminobenzoxazoles | Various Kinases | 0.79 - 9.03 | Inhibitory effects on cancer cell lines |

| Oxazole Derivatives | VEGFR2/CDK2/CDK4 | TBD | Inhibition of angiogenesis and cell cycle |

Case Studies

- Analgesic Activity : A study assessed the analgesic properties of oxazole derivatives, including those structurally related to 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride. The results indicated significant pain relief in animal models using writhing and hot plate tests .

- Toxicity Assessment : Acute toxicity studies revealed that certain oxazole derivatives exhibited low toxicity profiles, with no significant adverse effects observed in histopathological assessments of treated mice .

Structure-Activity Relationship (SAR)

The effectiveness of 2-(4-Nitro-phenyl)-oxazol-4-YL-methylamine hydrochloride is influenced by its structural components. Modifications at various positions on the oxazole ring can enhance or diminish its biological activity. Electron-withdrawing groups like nitro at the para position have been shown to improve potency against CETP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.